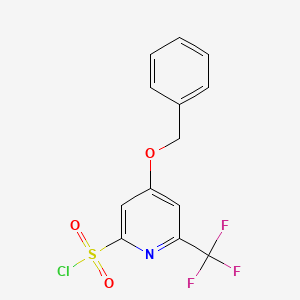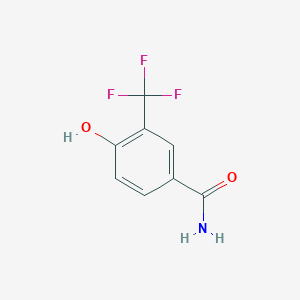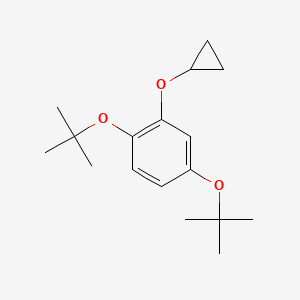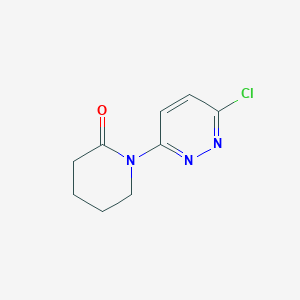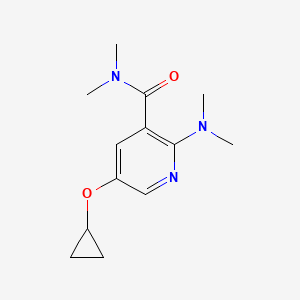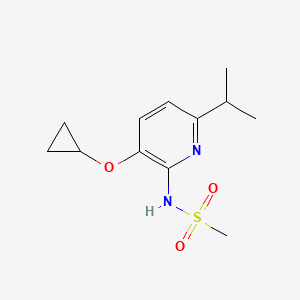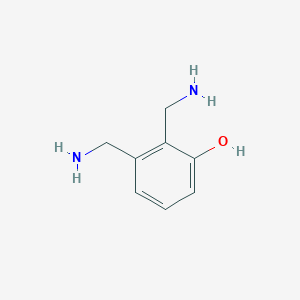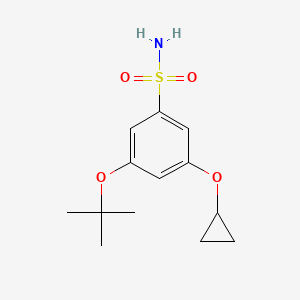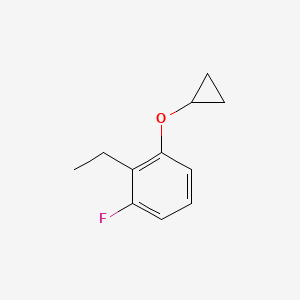
1-Cyclopropoxy-2-ethyl-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-ethyl-3-fluorobenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-3-fluorobenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Substitution Reaction: The cyclopropyl halide is then reacted with a benzene derivative that has an ethyl and fluorine substituent in the desired positions. This can be facilitated by using a strong base to deprotonate the benzene ring, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclopropoxy group can be reduced to form a cyclopropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 1-cyclopropoxy-2-ethyl-3-carboxybenzene.
Reduction: Formation of 1-cyclopropyl-2-ethyl-3-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Cyclopropoxy-2-ethyl-3-fluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, altering their activity. The ethyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropoxy-2-methyl-3-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclopropoxy-2-ethyl-4-fluorobenzene: Fluorine atom positioned differently on the benzene ring.
1-Cyclopropoxy-2-ethyl-3-chlorobenzene: Chlorine atom instead of fluorine.
Uniqueness: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropoxy group also imparts unique steric and electronic properties that can influence its interactions with other molecules.
Eigenschaften
Molekularformel |
C11H13FO |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChI-Schlüssel |
VDWBRYDXYVQIRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
